molecular formula C5H10N2O B1349149 Cyclobutanecarbohydrazide CAS No. 98069-56-8

Cyclobutanecarbohydrazide

Cat. No.: B1349149
CAS No.: 98069-56-8
M. Wt: 114.15 g/mol
InChI Key: KYUUPPKLZSVGMG-UHFFFAOYSA-N
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Description

Cyclobutanecarbohydrazide is an organic compound with the molecular formula C5H10N2O. It is a solid substance that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclobutane ring attached to a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanecarbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with hydrazine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutane-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclobutanecarbohydrazide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclobutane ring and a carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

cyclobutanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-7-5(8)4-2-1-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUUPPKLZSVGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359544
Record name cyclobutanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98069-56-8
Record name cyclobutanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutanecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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